benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate
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Overview
Description
Benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate is a compound that features a benzyl group attached to an amino-tetrazole moiety via an acetate linkage. This compound is part of the tetrazole family, which is known for its diverse applications in medicinal chemistry, material science, and other fields due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate typically involves the cycloaddition reaction of a nitrile with an azide to form the tetrazole ring. One common method is the [2+3] cycloaddition of a nitrile with sodium azide in the presence of a Lewis acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods may involve the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group or the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these acids . This interaction can influence various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of a benzyl group.
Tetrazole-1-acetic acid: Contains an acetic acid moiety similar to benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate.
1H-Tetrazole: The parent compound of the tetrazole family, lacking the benzyl and amino groups.
Uniqueness
This compound is unique due to its combination of a benzyl group, an amino group, and a tetrazole ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H11N5O2 |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate |
InChI |
InChI=1S/C10H11N5O2/c11-8(9-12-14-15-13-9)10(16)17-6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13,14,15) |
InChI Key |
YPIQVGOXOLTERY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=NNN=N2)N |
Origin of Product |
United States |
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